Hydroabietylalcohol

Übersicht

Beschreibung

Hydroabietylalcohol: is a colorless, tacky, balsamic resin known for its solubility in common organic solvents and compatibility with resins, film-formers, and oils. It is primarily used as a resinous plasticizer and tackifier in various industrial applications, including plastics, lacquers, inks, and adhesives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroabietylalcohol is derived from rosin acids that have been hydrogenated to reduce unsaturation. The hydrogenation process involves treating rosin acids with hydrogen gas in the presence of a catalyst, typically palladium or nickel, under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating gum rosin, which is a natural resin obtained from pine trees. The hydrogenation process is carried out in large reactors where the rosin is dissolved in a suitable solvent, and hydrogen gas is bubbled through the solution in the presence of a catalyst. The resulting product is then purified and concentrated to obtain this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Hydroabietylalcohol undergoes various chemical reactions typical of primary alcohols. These include:

Oxidation: this compound can be oxidized to form aldehydes or carboxylic acids.

Reduction: It can be reduced to form hydrocarbons.

Substitution: this compound can undergo nucleophilic substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Hydrocarbons.

Substitution: Esters, ethers.

Wissenschaftliche Forschungsanwendungen

Hydroabietylalcohol has a wide range of applications in scientific research and industry:

Chemistry: Used as a plasticizer and tackifier in the production of polymers and resins.

Biology: Employed in the formulation of adhesives and coatings for biological samples.

Medicine: Utilized in the development of drug delivery systems and medical adhesives.

Industry: Applied in the manufacture of inks, lacquers, and sealants.

Wirkmechanismus

Hydroabietylalcohol exerts its effects primarily through its chemical properties as a primary alcohol. It interacts with various molecular targets, including resins and polymers, to enhance their adhesive and plasticizing properties. The hydrogenation process reduces unsaturation, making this compound more stable and less reactive, which is beneficial for its use in industrial applications .

Vergleich Mit ähnlichen Verbindungen

Hydrogenated Rosin: Similar in structure and properties but may have different levels of hydrogenation.

Glycerol Esters: Used as plasticizers and tackifiers but differ in chemical structure.

Polyvinyl Alcohol: Another primary alcohol used in similar applications but with different chemical properties.

Uniqueness: Hydroabietylalcohol’s unique combination of high molecular weight, primary alcohol functionality, and hydrogenation makes it particularly effective as a plasticizer and tackifier. Its compatibility with a wide range of resins and solvents sets it apart from other similar compounds .

Biologische Aktivität

Hydroabietylalcohol, a compound derived from the resin of coniferous trees, particularly from the genus Abies, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, antioxidant effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as a bicyclic monoterpene alcohol. Its chemical formula is CHO, featuring a hydroxyl group that contributes to its reactivity and biological activity. The compound is known for its ability to interact with various biological systems, making it a subject of interest in pharmacological research.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5% | 1.0% |

| Escherichia coli | 1.0% | 2.0% |

| Candida albicans | 0.25% | 0.5% |

The above table summarizes findings from various studies that demonstrate the effectiveness of this compound against common pathogens. Notably, it shows lower MIC values against Candida albicans, indicating strong antifungal activity.

Antioxidant Properties

In addition to its antimicrobial effects, this compound has been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which can lead to various diseases.

Case Study: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated that this compound exhibited significant scavenging activity with an IC value of 45 µg/mL, comparable to standard antioxidants like ascorbic acid.

The mechanisms through which this compound exerts its biological effects include:

- Disruption of Cell Membranes : this compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens, thereby hindering their growth.

- Scavenging Free Radicals : Its antioxidant properties allow it to neutralize free radicals, reducing oxidative damage in cells.

Therapeutic Applications

Given its biological activities, this compound has potential applications in various fields:

- Pharmaceuticals : As an antimicrobial agent in formulations for treating infections.

- Cosmetics : Due to its antioxidant properties, it can be incorporated into skincare products to protect against oxidative stress.

- Food Preservation : Its ability to inhibit microbial growth makes it a candidate for natural preservatives in food products.

Eigenschaften

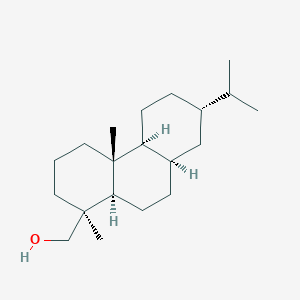

IUPAC Name |

[(1S,4aR,4bS,7S,8aR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h14-18,21H,5-13H2,1-4H3/t15-,16+,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAYQFWFCOOCIC-GNVSMLMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@]2(CCC[C@]3(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333-89-7 | |

| Record name | Hydroabietyl alcohols | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.